

In-depth Technical Guide: The Molecular Landscape of Piperidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Carbamoylpiperidine-3-carboxylic acid

Cat. No.: B1284338

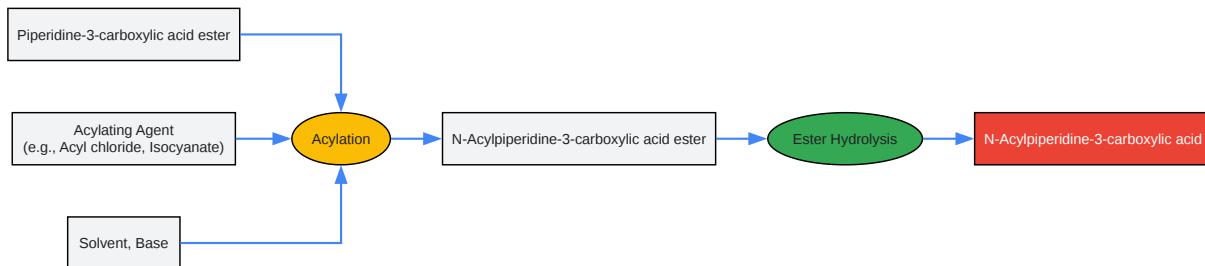
[Get Quote](#)

Disclaimer: As of late 2025, a comprehensive search of scientific literature and chemical databases reveals a notable absence of specific experimental data for **1-Carbamoylpiperidine-3-carboxylic acid**. There is no assigned CAS number, and detailed synthesis or characterization reports are not publicly available. This guide, therefore, provides an in-depth analysis of structurally related and well-characterized N-substituted piperidine-3-carboxylic acid derivatives to offer valuable insights for researchers, scientists, and drug development professionals working with this scaffold.

Introduction to N-Acylpiperidine-3-Carboxylic Acids

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs. Modification of the piperidine nitrogen, particularly through acylation, provides a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. N-acylpiperidine-3-carboxylic acids are a class of compounds that combine the conformational constraints of the piperidine ring with the functional handles of a carboxylic acid and a tertiary amide. These features make them attractive building blocks in drug discovery, enabling the exploration of diverse chemical space.

Physicochemical Properties of Key N-Acylpiperidine-3-Carboxylic Acid Analogs


To facilitate comparative analysis, the following table summarizes key quantitative data for several commercially available N-acylpiperidine-3-carboxylic acid derivatives that are structurally analogous to the target compound.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Melting Point (°C)
(S)-1-Boc-piperidine-3-carboxylic acid	C ₁₁ H ₁₉ NO ₄	229.27	88495-54-9	165-169
1-(Benzylloxycarbonyl)piperidine-3-carboxylic acid	C ₁₄ H ₁₇ NO ₄	263.29	78190-11-1	Not Reported
1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid	C ₂₁ H ₂₁ NO ₄	351.40	158922-07-7	Not Reported

General Synthetic Approaches

While a specific protocol for **1-Carbamoylpiperidine-3-carboxylic acid** is not available, the synthesis of N-acylpiperidine derivatives, including N-carbamoyl compounds, generally follows established chemical transformations. A common strategy involves the acylation of the piperidine nitrogen of a suitable precursor.

A plausible synthetic route to N-carbamoylpiperidine derivatives could involve the reaction of a piperidine-3-carboxylic acid ester with an isocyanate or by a multi-step process involving the formation of a carbamoyl chloride followed by reaction with the piperidine derivative. A generalized workflow for the N-acylation of piperidine-3-carboxylic acid is depicted below.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of N-acylpiperidine-3-carboxylic acids.

Experimental Protocols for Characterization

The structural elucidation and confirmation of purity for N-acylpiperidine-3-carboxylic acids rely on a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of these compounds.

- ^1H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For a typical N-acylpiperidine-3-carboxylic acid, one would expect to observe:
 - Signals for the piperidine ring protons, often in the range of 1.5-4.0 ppm. The protons adjacent to the nitrogen and the carboxylic acid group will be shifted downfield.
 - Signals corresponding to the protons of the N-acyl group. For a carbamoyl group, NH_2 protons would likely appear as a broad singlet.
 - A signal for the carboxylic acid proton, which is typically a broad singlet at a downfield chemical shift (>10 ppm), although it can be exchangeable with deuterated solvents.

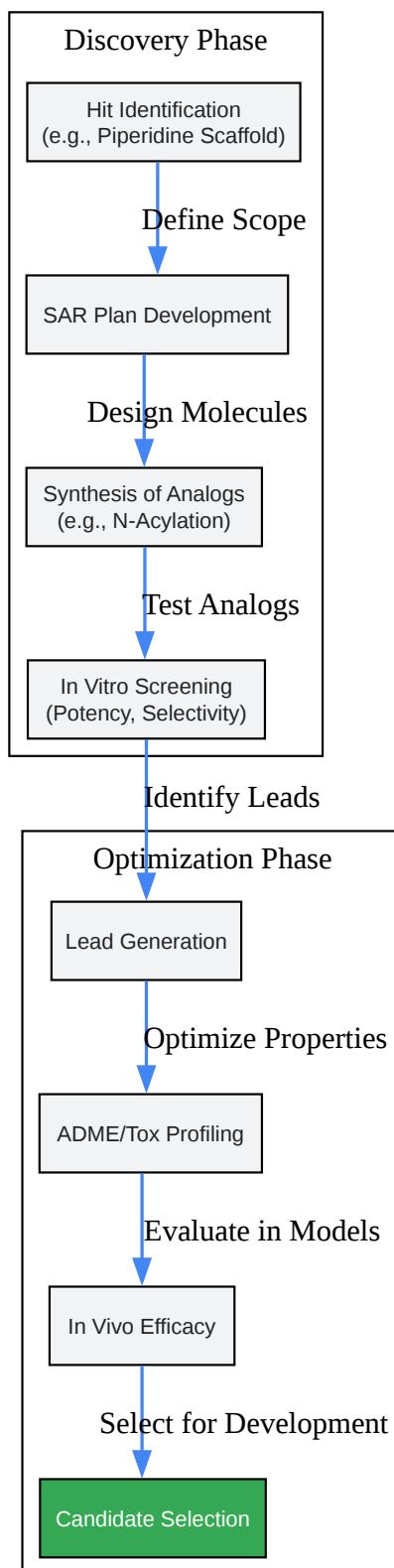
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. Key signals include:
 - The carbonyl carbon of the carboxylic acid, typically resonating around 170-180 ppm.
 - The carbonyl carbon of the amide (carbamoyl) group, also in the downfield region, typically around 150-160 ppm.
 - Signals for the carbon atoms of the piperidine ring, generally found between 20-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

- Electrospray Ionization (ESI-MS): This is a soft ionization technique suitable for these polar molecules. One would expect to observe the protonated molecule $[\text{M}+\text{H}]^+$ in positive ion mode or the deprotonated molecule $[\text{M}-\text{H}]^-$ in negative ion mode, confirming the molecular weight.
- High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity.

Infrared (IR) Spectroscopy


IR spectroscopy is useful for identifying the presence of key functional groups.

- A broad absorption band in the region of 2500-3300 cm^{-1} is characteristic of the O-H stretch of the carboxylic acid.
- A strong absorption band around 1700-1750 cm^{-1} corresponds to the C=O stretch of the carboxylic acid.
- A strong absorption band around 1630-1680 cm^{-1} is indicative of the C=O stretch of the amide (carbamoyl) group.

- N-H stretching vibrations of the carbamoyl group would be expected in the region of 3200-3400 cm^{-1} .

Logical Relationships in Drug Development

The rationale for synthesizing and evaluating compounds like **1-Carbamoylpiperidine-3-carboxylic acid** in a drug discovery context often follows a logical progression from initial hit identification to lead optimization.

[Click to download full resolution via product page](#)

Caption: Logical workflow in a typical drug discovery program involving piperidine analogs.

Conclusion

While specific data for **1-Carbamoylpiperidine-3-carboxylic acid** remains elusive, the rich chemistry and pharmacology of related N-acylpiperidine-3-carboxylic acids provide a strong foundation for future research. The synthetic strategies and characterization methods outlined in this guide are directly applicable to the eventual synthesis and study of this and other novel piperidine derivatives. The continued exploration of this chemical space is likely to yield new molecular entities with valuable therapeutic potential.

- To cite this document: BenchChem. [In-depth Technical Guide: The Molecular Landscape of Piperidine-3-Carboxylic Acid Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1284338#1-carbamoylpiperidine-3-carboxylic-acid-molecular-structure\]](https://www.benchchem.com/product/b1284338#1-carbamoylpiperidine-3-carboxylic-acid-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com